molecular formula C12H20N4 B1483832 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 2097981-22-9

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1483832
CAS No.: 2097981-22-9
M. Wt: 220.31 g/mol
InChI Key: RFCGXOVDIZOVJP-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. Its structure incorporates two privileged pharmacophores: a 3-cyclopropyl-1H-pyrazol-5-amine core and a piperidinylmethyl substituent. The pyrazole nucleus is a well-documented heterocycle in drug discovery, present in compounds with a wide spectrum of pharmacological activities, including use as antitumor agents . Furthermore, the piperidine ring is a fundamental building block in the pharmaceutical industry, featured in more than twenty classes of therapeutics . This specific molecular architecture suggests potential for targeting ATP-binding sites of kinases and other enzymes involved in signal transduction. For instance, related pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key lipid kinase in inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) . The piperidine moiety, often utilized to fine-tune physicochemical properties and selectivity, is a common feature in such inhibitors. Consequently, this compound represents a valuable intermediate for researchers engaged in SAR (Structure-Activity Relationship) studies, particularly in the design and synthesis of new chemical entities for oncology and immunology research.

Properties

IUPAC Name

5-cyclopropyl-2-(piperidin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-12-6-11(10-3-4-10)15-16(12)8-9-2-1-5-14-7-9/h6,9-10,14H,1-5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCGXOVDIZOVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C(=CC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, a compound with the CAS number 2098131-43-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3C_{12}H_{19}N_3 with a molecular weight of approximately 221.30 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a piperidine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC12H19N3
Molecular Weight221.30 g/mol
CAS Number2098131-43-0

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. A study on related pyrazole amide derivatives demonstrated significant inhibitory effects against various cancer cell lines, suggesting that modifications in the pyrazole structure can enhance cytotoxicity against tumors .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines and mediators in vitro. For instance, the inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release has been reported, indicating potential applications in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored. Some studies have shown that these compounds can inhibit bacterial growth and may serve as effective agents against resistant strains. The structural characteristics of the pyrazole ring appear to play a crucial role in this activity, with specific substituents enhancing efficacy against pathogens .

Structure–Activity Relationship (SAR)

The SAR studies of pyrazole derivatives highlight the importance of substituent positioning and electronic effects on biological activity. For example:

  • Cyclopropyl Group : Enhances lipophilicity and potentially improves cell membrane penetration.
  • Piperidine Moiety : Contributes to receptor binding affinity, particularly for targets involved in neuropharmacology.

Study on Antitumor Activity

A recent investigation evaluated the antitumor efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that specific modifications could lead to compounds with low nanomolar EC50 values against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .

In Vitro Anti-inflammatory Study

In another study focused on anti-inflammatory properties, compounds similar to this compound were tested for their ability to reduce NO production in macrophages stimulated by lipopolysaccharides (LPS). Results demonstrated significant reductions in NO levels, supporting their use in inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazol-5-amine Derivatives

Structural Modifications and Substituent Effects

Pyrazol-5-amine derivatives exhibit diverse biological activities depending on substituents at the 1- and 3-positions. Key comparisons include:

Compound 1-Position Substituent 3-Position Substituent Key Properties/Activities Source
Target compound Piperidin-3-ylmethyl Cyclopropyl High solubility, kinase inhibition (hypothesized)
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl tert-Butyl Increased lipophilicity (LogP ~3.5), kinase inhibition
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Thienopyrimidinyl Phenyl Hybrid heterocycle; antitumor applications
3-Pyridyl-1-phenyl-1H-pyrazol-5-amine Phenyl Pyridyl Thrombin inhibition (IC₅₀ = 16 nM)
3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine Phenyl Cyclohexyl Inactive in thrombin inhibition (IC₅₀ >5 µM)

Key Observations :

  • Pyridyl vs. Phenyl: Pyridyl derivatives (e.g., 3-pyridyl) exhibit superior thrombin inhibition (IC₅₀ = 16 nM) due to enhanced hydrogen bonding with active-site residues, whereas phenyl analogs (IC₅₀ = 419 nM) are less potent . tert-Butyl: Increases lipophilicity, which may enhance membrane permeability but reduce solubility .
  • 1-Position Substituents: Piperidinylmethyl: The piperidine ring introduces basicity, improving solubility in physiological conditions. This contrasts with aryl groups (e.g., 4-fluorophenyl), which prioritize target binding over solubility . Thienopyrimidinyl: Enhances π-π stacking in enzyme active sites, as seen in hybrid antitumor compounds .
Physicochemical and Spectroscopic Properties
Property Target Compound 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 3-Pyridyl-1-phenyl-1H-pyrazol-5-amine
Molecular Weight (g/mol) ~217.24 ~260.30 ~252.28
XLogP3 ~2.2 ~3.5 ~2.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 3 4
TPSA (Ų) ~43.8 ~43.8 ~58.3

Key Insights :

  • The target compound’s lower XLogP3 (~2.2) compared to tert-butyl derivatives (~3.5) suggests better aqueous solubility, critical for oral bioavailability .
  • The piperidinylmethyl group’s tertiary amine contributes to a TPSA of ~43.8 Ų, optimal for balancing permeability and solubility .

Preparation Methods

Pyrazole Ring Formation

  • The pyrazole nucleus is commonly synthesized by condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.
  • For this compound, a cyclopropyl-substituted 1,3-diketone or equivalent precursor is used to introduce the cyclopropyl group at the 3-position of the pyrazole ring.
  • Acid or base catalysis may be employed to facilitate ring closure, with reaction conditions optimized to maximize yield and purity.

Purification and Characterization

  • After synthesis, purification is typically performed by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Description Reagents/Conditions Outcome
1 Condensation of cyclopropyl-substituted 1,3-diketone with hydrazine hydrate Acidic or basic medium, reflux Formation of 3-cyclopropyl-1H-pyrazol-5-amine core
2 Functionalization to introduce a leaving group at N-1 or adjacent position Halogenation or alkylation reagent Intermediate bearing reactive site for piperidine attachment
3 Nucleophilic substitution or reductive amination with piperidin-3-ylmethylamine Base or reducing agent (e.g., NaBH(OAc)3) Formation of 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine
4 Purification Chromatography or recrystallization Pure target compound

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Pyrazole ring formation Reflux in ethanol or acetic acid, 4-12 h Acid/base catalysis influences yield
Cyclopropyl group introduction Via substituted diketone or cyclopropyl halide Stability of cyclopropyl moiety must be maintained
Piperidin-3-ylmethyl attachment Room temp to reflux, 6-24 h Reductive amination preferred for selectivity
Purification Silica gel chromatography, solvents like ethyl acetate/hexane Purity >95% achievable

Research Findings and Optimization Notes

  • Studies on related pyrazole derivatives emphasize the importance of controlling reaction times and temperatures to prevent decomposition of sensitive groups such as cyclopropyl rings.
  • Use of protecting groups on piperidine nitrogen can improve selectivity during substitution steps.
  • Green chemistry approaches, including solvent selection and continuous flow synthesis, have been explored in analogous systems to enhance scalability and reduce environmental impact.
  • Analytical monitoring (e.g., HPLC, LC-MS) during synthesis aids in optimizing reaction progress and minimizing side products.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles.
  • Step 2: Alkylation of the pyrazole nitrogen with piperidin-3-ylmethyl halides. For example, alkylation at 0–5°C in dry dichloromethane with triethylamine (3.0 eq) minimizes side reactions .
  • Step 3: Purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) achieves >95% purity .

Table 1: Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature0–5°C for exothermic alkylationReduces decomposition
SolventDry dichloromethaneEnhances reagent solubility
BaseTriethylamine (3.0 eq)Neutralizes HCl byproduct

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm substitution patterns. For example, δ 10.51 ppm (NH) and δ 1.85 ppm (cyclopropyl CH) in CDCl3 .
  • IR Spectroscopy: Identify functional groups (e.g., 1683 cm⁻¹ for amide C=O in derivatives) .
  • X-ray Crystallography: Resolve stereochemistry using SHELX software (e.g., SHELXL for refinement) .

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

Methodological Answer:

  • Impurities: Unreacted starting materials (e.g., piperidin-3-ylmethyl halides) or byproducts from incomplete cyclopropane formation.
  • Mitigation:
  • Use TLC to monitor reaction progress .
  • Employ preparative HPLC for challenging separations.
  • Optimize stoichiometry (e.g., 1.1 eq alkylating agent to ensure complete reaction) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?

Methodological Answer:

  • Key Modifications:
  • Piperidine Substituents: Introduce polar groups (e.g., -OH) to enhance solubility without compromising target binding .

  • Cyclopropane Rigidity: Compare with bulkier groups (e.g., cyclohexyl) to assess conformational effects on receptor affinity .

    • Assays: Use competitive binding assays (e.g., fluorescence polarization) to quantify target engagement .

    Table 2: SAR Trends in Analogous Compounds

    ModificationBiological Activity ChangeReference
    Piperidine fluorination↑ Metabolic stability (t½ 2→6 hr)
    Cyclopropane removal↓ Target affinity (IC50 10→500 nM)

Q. What strategies resolve contradictions between in vitro and in vivo biological data?

Methodological Answer:

  • Step 1: Validate assay conditions (e.g., confirm compound stability in cell media via LC-MS).
  • Step 2: Perform pharmacokinetic profiling (e.g., liver microsomal stability, plasma protein binding) to explain poor in vivo efficacy .
  • Step 3: Use computational modeling (e.g., molecular dynamics) to predict off-target interactions that may cause discrepancies .

Q. How can computational methods predict metabolic hotspots in this compound?

Methodological Answer:

  • Tools: Use Schrödinger’s SiteMap or CYP450 docking modules to identify vulnerable sites (e.g., piperidine N-methylation).
  • Validation: Compare predictions with experimental metabolite ID (e.g., HR-MS/MS fragmentation patterns) .

Table 3: Predicted vs. Observed Metabolic Sites

PositionPrediction (Software)Experimental Validation
Piperidine N-atomHigh-riskMajor metabolite
Cyclopropane CH₂Low-riskNo oxidation detected

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

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